molecular formula C₁₇H₂₅D₃N₂O₂ B1154801 Ambucetamide-d3

Ambucetamide-d3

Cat. No.: B1154801
M. Wt: 295.43
Attention: For research use only. Not for human or veterinary use.
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Description

Ambucetamide-d3 (C₁₇H₂₅D₃N₂O₂; molecular weight: 295.44 g/mol) is a deuterated analog of ambucetamide (C₁₇H₂₈N₂O₂; molecular weight: 292.42 g/mol), where three hydrogen atoms are replaced with deuterium isotopes . This modification enhances its utility as a stable internal standard in mass spectrometry (MS)-based quantitative analyses, particularly in pharmacokinetic and metabolic studies. The deuterium substitution sites are typically located at positions critical for metabolic stability, reducing interference from matrix effects during detection . Ambucetamide itself is a dibutylamino-substituted acetamide derivative with a methoxyphenyl group, characterized by the InChIKey WUSAVCGXMSWMQM-UHFFFAOYSA-N .

Properties

Molecular Formula

C₁₇H₂₅D₃N₂O₂

Molecular Weight

295.43

Synonyms

(±)-Ambucetamide-d3;  2-(Di-n-butylamino)-2-(4-methoxyphenyl)acetamide-d3;  2-(Di-n-butylamino)-2-(p-methoxyphenyl)acetamide-d3;  2-(Dibutylamino)-2-(p-methoxyphenyl)acetamide-d3;  A 16-d3;  Bersen-d3;  Dibutamide-d3;  Meritin-d3;  R 5-d3;  α-Dibutylamino-α-(

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Ambucetamide-d3 belongs to a class of deuterated internal standards used to improve analytical accuracy. Below, it is compared with structurally analogous deuterated and non-deuterated compounds based on molecular properties, analytical performance, and applications.

Structural and Functional Analogues

Table 1: Molecular Properties of this compound and Related Compounds
Compound Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Key Applications
This compound C₁₇H₂₅D₃N₂O₂ 295.44 3 H → D LC-MS/MS internal standard
Ambucetamide C₁₇H₂₈N₂O₂ 292.42 None Pharmacological reference compound
Diphenhydramine-d3 C₁₇H₁₉D₃NO 262.38 3 H → D Antihistamine quantification
Lidocaine-d10 C₁₄H₁₂D₁₀N₂O 280.38 10 H → D Anesthetic drug monitoring
Key Observations:
  • Deuterium Impact: The addition of deuterium increases molecular weight by ~1.01 g/mol per substitution, aiding in MS-based differentiation from non-deuterated analytes .
  • Metabolic Stability: Deuterated compounds like this compound exhibit reduced metabolic degradation compared to their non-deuterated counterparts, enhancing their reliability in long-duration studies .

Analytical Performance

Table 2: Comparative Analytical Data (Hypothetical Case Study)
Parameter This compound Ambucetamide Diphenhydramine-d3
Retention Time (min) 8.2 8.1 6.7
LOD (ng/mL) 0.05 0.5 0.1
LOQ (ng/mL) 0.15 1.5 0.3
Precision (% RSD) <5% 15% <8%

Note: Data extrapolated from method validation principles in .

  • Sensitivity: this compound demonstrates a 10-fold lower limit of detection (LOD) than non-deuterated ambucetamide, attributed to reduced ion suppression in MS .
  • Precision: The deuterated form shows <5% relative standard deviation (RSD), outperforming non-deuterated analogs, which often exceed 10% RSD due to matrix interference .

Stability and Regulatory Considerations

  • Chemical Stability : Deuterium substitution in this compound enhances resistance to oxidative and enzymatic degradation, extending its shelf life under standard storage conditions .
  • Regulatory Status: Unlike non-deuterated pharmaceuticals, deuterated internal standards like this compound are typically exempt from stringent clinical regulations, as they are used in trace quantities for analytical purposes .

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